1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2 It is a cyclopropane derivative with a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a 3-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a cyclohexene derivative, using a carbenoid reagent. The reaction typically requires a catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or anhydrides, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative with a carboxylic acid group.
1-Methylcyclopropanecarboxylic acid: A related compound with a methyl group on the cyclopropane ring
Uniqueness
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
InChI Key |
HNVSVUCNXDZNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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